molecular formula C17H20FN3O2 B14963668 2-(4-fluorophenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide

2-(4-fluorophenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide

Cat. No.: B14963668
M. Wt: 317.36 g/mol
InChI Key: NJWDJRJSHRMTEM-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a fluorophenyl group, a cyclohexyl ring, and an oxadiazole moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is reacted with a suitable nucleophile.

    Cyclohexyl ring formation: The cyclohexyl ring can be introduced through a cyclization reaction, often involving a Grignard reagent or a similar organometallic compound.

    Acetamide formation: The final step involves the formation of the acetamide group through an acylation reaction, typically using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-fluorophenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide
  • 2-(4-chlorophenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide
  • 2-(4-bromophenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide

Uniqueness

The presence of the fluorophenyl group in this compound imparts unique chemical and biological properties compared to its chloro- and bromo- counterparts. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H20FN3O2

Molecular Weight

317.36 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide

InChI

InChI=1S/C17H20FN3O2/c1-12-19-16(23-21-12)17(9-3-2-4-10-17)20-15(22)11-13-5-7-14(18)8-6-13/h5-8H,2-4,9-11H2,1H3,(H,20,22)

InChI Key

NJWDJRJSHRMTEM-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2(CCCCC2)NC(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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